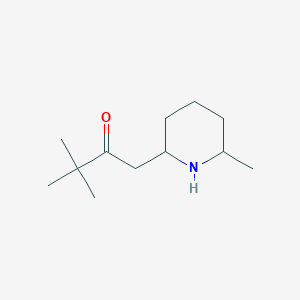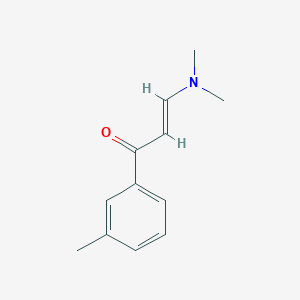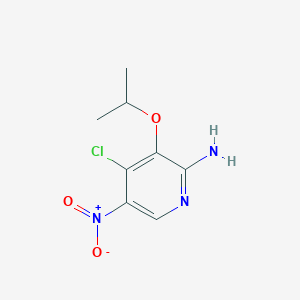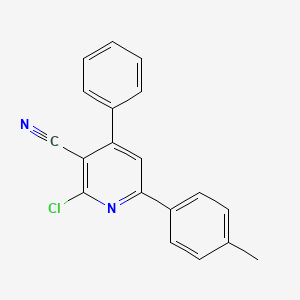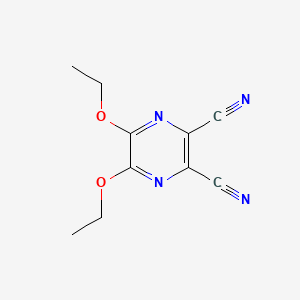
5,6-Diethoxypyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethoxypyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol . It belongs to the class of ether compounds and is characterized by the presence of two ethoxy groups attached to a pyrazine ring, along with two cyano groups at the 2 and 3 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diethoxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Applications De Recherche Scientifique
5,6-Diethoxypyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,6-Diethoxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar in structure but with chlorine atoms instead of ethoxy groups.
2,3-Dicyano-5,6-dichloropyrazine: Another related compound with cyano and chlorine substituents.
Uniqueness
5,6-Diethoxypyrazine-2,3-dicarbonitrile is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its chlorinated analogs. The ethoxy groups can influence the compound’s solubility, reactivity, and potential biological activities .
Propriétés
Formule moléculaire |
C10H10N4O2 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5,6-diethoxypyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N4O2/c1-3-15-9-10(16-4-2)14-8(6-12)7(5-11)13-9/h3-4H2,1-2H3 |
Clé InChI |
ZJYBFRBFMKWZKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=C(N=C1OCC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




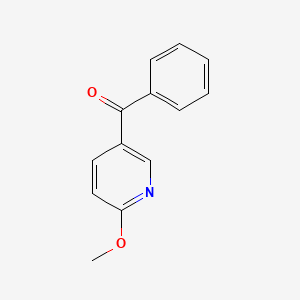

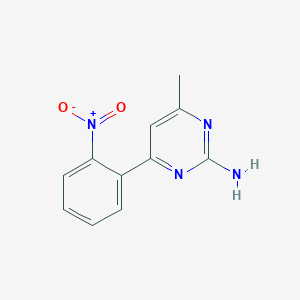

![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
